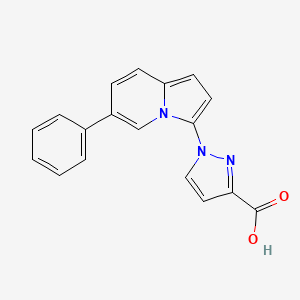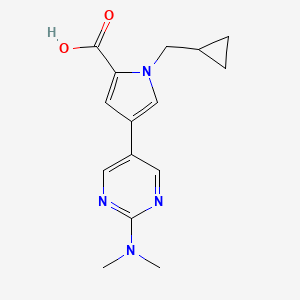![molecular formula C13H21FN2O2 B8108569 (4-fluoropiperidin-1-yl)((3aR,7R,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)methanone](/img/structure/B8108569.png)
(4-fluoropiperidin-1-yl)((3aR,7R,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-fluoropiperidin-1-yl)((3aR,7R,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)methanone: is a complex organic compound that features a fluorinated piperidine ring and an octahydropyrano[3,4-c]pyrrol ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-fluoropiperidin-1-yl)((3aR,7R,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the fluorinated piperidine derivative, followed by the construction of the octahydropyrano[3,4-c]pyrrol ring system. Key steps may include nucleophilic substitution, cyclization, and functional group transformations under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions may convert ketone groups to alcohols or reduce double bonds within the ring systems.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used in the development of new materials or as a building block in organic synthesis.
Biology: In biological research, this compound may serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Industry: In the industrial sector, the compound could be used in the development of new polymers or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which (4-fluoropiperidin-1-yl)((3aR,7R,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
- (4-chloropiperidin-1-yl)((3aR,7R,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)methanone
- (4-bromopiperidin-1-yl)((3aR,7R,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)methanone
Uniqueness: The presence of the fluorine atom in (4-fluoropiperidin-1-yl)((3aR,7R,7aR)-octahydropyrano[3,4-c]pyrrol-7-yl)methanone imparts unique electronic properties, influencing its reactivity and interactions with molecular targets. This makes it distinct from its chlorinated or brominated analogs, which may have different reactivity profiles and biological activities.
Properties
IUPAC Name |
[(3aR,7R,7aR)-1,2,3,3a,4,6,7,7a-octahydropyrano[3,4-c]pyrrol-7-yl]-(4-fluoropiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21FN2O2/c14-10-1-3-16(4-2-10)13(17)12-8-18-7-9-5-15-6-11(9)12/h9-12,15H,1-8H2/t9-,11-,12+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRCVOSPMLXOKA-JLLWLGSASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)C(=O)C2COCC3C2CNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1F)C(=O)[C@H]2COC[C@@H]3[C@H]2CNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(Pyrimidin-2-Yl)-2,7-Diazaspiro[4.5]Decane](/img/structure/B8108489.png)
![(3aR,5S,7aR)-5-(3-methyl-1,2,4-oxadiazol-5-yl)octahydropyrano[3,2-b]pyrrole](/img/structure/B8108497.png)
![N,N,4-Trimethyl-5,7-dihydrospiro[pyrano[4,3-d]pyrimidine-8,3'-pyrrolidin]-2-amine](/img/structure/B8108516.png)

![N-isopropyl-2-((3aR,7S,7aS)-octahydropyrano[3,4-c]pyrrol-7-yl)acetamide](/img/structure/B8108525.png)
![4-Allyl-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B8108535.png)
![Rel-(3As,7R,8As)-2-Isobutyloctahydro-3A,7-Epoxyisothiazolo[4,5-C]Azepine 1,1-Dioxide](/img/structure/B8108542.png)
![rel-(2R,3aR,6aR)-N-((5-methylpyrazin-2-yl)methyl)hexahydro-2H-furo[3,2-b]pyrrole-2-carboxamide](/img/structure/B8108550.png)
![(4aS,7R,7aR)-7-((tetrahydro-2H-pyran-4-yl)methoxy)octahydrocyclopenta[b][1,4]oxazine](/img/structure/B8108557.png)
![N-(1,7-dioxa-10-azaspiro[4.6]undecan-3-ylmethyl)pyrimidin-2-amine](/img/structure/B8108562.png)

![1-(Ethoxymethyl)-3-Oxa-9-Azaspiro[5.5]Undecane](/img/structure/B8108584.png)
![1-Methyl-7-((pyridin-3-ylmethoxy)methyl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B8108592.png)
![1-Ethyl-7-(methoxymethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B8108594.png)
